N'-cyanocyclopropanecarboximidamide
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Overview
Description
N’-cyanocyclopropanecarboximidamide is a chemical compound with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboximidamide group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-cyanocyclopropanecarboximidamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclopropylamine with cyanoacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-cyanocyclopropanecarboximidamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N’-cyanocyclopropanecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imidazoles or other heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted cyclopropanecarboximidamides.
Condensation: Heterocyclic compounds such as imidazoles.
Reduction: Cyclopropanecarboximidamides with amine groups.
Scientific Research Applications
N’-cyanocyclopropanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyanocyclopropanecarboximidamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The cyano group can act as an electrophilic center, facilitating reactions with nucleophiles in the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboximidamide: Lacks the cyano group, resulting in different reactivity and applications.
N-cyanocyclopropanecarboxamide: Contains an amide group instead of an imidamide group, leading to variations in chemical behavior.
Cyclopropanecarboxamide: Similar structure but without the cyano group, affecting its chemical properties.
Uniqueness
N’-cyanocyclopropanecarboximidamide is unique due to the presence of both a cyano group and a cyclopropane ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N'-cyanocyclopropanecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-3-8-5(7)4-1-2-4/h4H,1-2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZYWAFGJXJIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673667 |
Source
|
Record name | N'-Cyanocyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211577-53-5 |
Source
|
Record name | N'-Cyanocyclopropanecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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